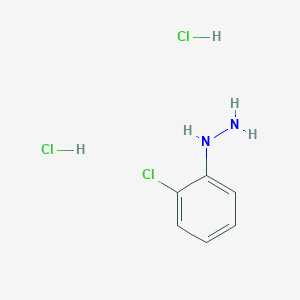

1-(2-Chlorophenyl)hydrazine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El dihidrocloruro de (2-clorofenil)hidracina es un compuesto orgánico con la fórmula molecular C6H9Cl3N2. Es un derivado de la hidracina, donde uno de los átomos de hidrógeno es reemplazado por un grupo 2-clorofenilo. Este compuesto se utiliza a menudo como intermedio en la síntesis de varios productos farmacéuticos y agroquímicos debido a su reactividad y grupos funcionales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación del dihidrocloruro de (2-clorofenil)hidracina típicamente implica la diazotación de la 2-cloroanilina seguida de reducción e hidrólisis. El proceso se puede resumir de la siguiente manera:

Diazotación: La 2-cloroanilina se trata con nitrito de sodio y ácido clorhídrico a bajas temperaturas para formar la sal de diazonio.

Reducción: La sal de diazonio se reduce luego con pirosulfito de sodio bajo condiciones controladas de pH y temperatura (10-35 °C, pH 7-9) para producir 2-clorofenilhidracina.

Hidrólisis: El derivado de hidracina resultante se hidroliza para obtener dihidrocloruro de (2-clorofenil)hidracina.

Métodos de producción industrial: En entornos industriales, la síntesis del dihidrocloruro de (2-clorofenil)hidracina puede involucrar el uso de hidrato de hidracina y p-cloroanilina en presencia de un solvente como el glicol. La reacción se lleva a cabo a temperaturas elevadas (100-120 °C) con reflujo de aislamiento térmico durante varias horas para lograr altos rendimientos .

Análisis De Reacciones Químicas

Tipos de reacciones: El dihidrocloruro de (2-clorofenil)hidracina sufre varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar los compuestos azo correspondientes.

Reducción: Se puede reducir para formar derivados de hidracina.

Sustitución: Puede participar en reacciones de sustitución nucleofílica debido a la presencia del grupo cloro.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo como agentes reductores.

Sustitución: Reactivos como el etóxido de sodio y el terc-butóxido de potasio se utilizan en condiciones básicas.

Productos principales:

Oxidación: Compuestos azo.

Reducción: Derivados de hidracina.

Sustitución: Fenilhidrazinas sustituidas

Aplicaciones Científicas De Investigación

El dihidrocloruro de (2-clorofenil)hidracina tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de pirazolinas y otros compuestos heterocíclicos.

Medicina: Se investiga por su posible uso en el tratamiento de la tuberculosis y otras infecciones bacterianas.

Industria: Se utiliza en la producción de agroquímicos y productos farmacéuticos.

Mecanismo De Acción

El mecanismo de acción del dihidrocloruro de (2-clorofenil)hidracina implica su interacción con varios objetivos moleculares y vías:

Objetivos moleculares: Se dirige a las enzimas y proteínas bacterianas, interrumpiendo su función normal.

Vías involucradas: Interfiere con la síntesis de ácidos nucleicos y proteínas, lo que lleva a la inhibición del crecimiento y la replicación bacteriana.

Compuestos similares:

- Hidrocloruro de 2-clorofenilhidracina

- Hidrocloruro de 4-clorofenilhidracina

- Hidrocloruro de 2-bromofenilhidracina

Comparación:

- Unicidad: El dihidrocloruro de (2-clorofenil)hidracina es único debido a su patrón de sustitución específico, que imparte reactividad y actividad biológica distintas.

- Reactividad: En comparación con sus análogos, exhibe diferentes perfiles de reactividad en las reacciones de sustitución y oxidación.

- Aplicaciones: Si bien los compuestos similares se pueden utilizar en aplicaciones similares, el dihidrocloruro de (2-clorofenil)hidracina se destaca particularmente por su uso en la síntesis de pirazolinas y su papel en el estudio de la resistencia bacteriana .

Comparación Con Compuestos Similares

- 2-Chlorophenylhydrazine hydrochloride

- 4-Chlorophenylhydrazine hydrochloride

- 2-Bromophenylhydrazine hydrochloride

Comparison:

- Uniqueness: (2-Chlorophenyl)hydrazine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity.

- Reactivity: Compared to its analogs, it exhibits different reactivity profiles in substitution and oxidation reactions.

- Applications: While similar compounds may be used in similar applications, (2-Chlorophenyl)hydrazine dihydrochloride is particularly noted for its use in the synthesis of pyrazolines and its role in studying bacterial resistance .

Propiedades

Número CAS |

871726-07-7 |

|---|---|

Fórmula molecular |

C6H9Cl3N2 |

Peso molecular |

215.5 g/mol |

Nombre IUPAC |

(2-chlorophenyl)hydrazine;dihydrochloride |

InChI |

InChI=1S/C6H7ClN2.2ClH/c7-5-3-1-2-4-6(5)9-8;;/h1-4,9H,8H2;2*1H |

Clave InChI |

LLSFFPFJAGMIDR-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)NN)Cl.Cl.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.